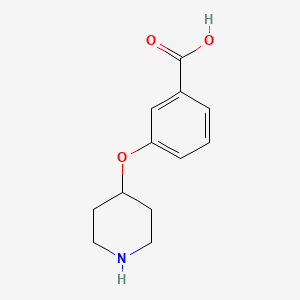
3-(4-Piperidinyloxy)-benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Piperidinyloxy)-benzoic acid: is an organic compound that features a benzoic acid moiety substituted with a piperidinyloxy group at the third position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Piperidinyloxy)-benzoic acid typically involves the reaction of 3-hydroxybenzoic acid with 4-piperidinol in the presence of a suitable dehydrating agent. The reaction is usually carried out under reflux conditions to facilitate the formation of the ester linkage between the benzoic acid and the piperidinyloxy group.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: 3-(4-Piperidinyloxy)-benzoic acid can undergo various chemical reactions, including:
Oxidation: The piperidinyloxy group can be oxidized to form corresponding N-oxides.
Reduction: The benzoic acid moiety can be reduced to benzyl alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid or iron(III) chloride.
Major Products Formed:
Oxidation: N-oxides of the piperidinyloxy group.
Reduction: Benzyl alcohol derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Aplicaciones Científicas De Investigación
Chemistry: 3-(4-Piperidinyloxy)-benzoic acid is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its piperidinyloxy group is known to interact with various biological targets, making it a candidate for developing new therapeutic agents.
Medicine: The compound has shown promise in medicinal chemistry for the development of drugs targeting neurological disorders. Its ability to modulate neurotransmitter receptors is of particular interest.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in polymer science and materials engineering.
Mecanismo De Acción
The mechanism of action of 3-(4-Piperidinyloxy)-benzoic acid involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The piperidinyloxy group can form hydrogen bonds and hydrophobic interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparación Con Compuestos Similares
3-(4-Piperidinyl)-benzoic acid: Lacks the oxygen atom in the piperidinyloxy group, resulting in different reactivity and biological activity.
4-(4-Piperidinyloxy)-benzoic acid: The piperidinyloxy group is attached at the fourth position of the benzoic acid, leading to different steric and electronic properties.
3-(4-Morpholinyl)-benzoic acid: Contains a morpholine ring instead of a piperidine ring, affecting its chemical and biological behavior.
Uniqueness: 3-(4-Piperidinyloxy)-benzoic acid is unique due to the presence of the piperidinyloxy group, which imparts specific reactivity and interaction capabilities. This makes it a versatile compound for various applications in research and industry.
Propiedades
IUPAC Name |
3-piperidin-4-yloxybenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c14-12(15)9-2-1-3-11(8-9)16-10-4-6-13-7-5-10/h1-3,8,10,13H,4-7H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJCCNHLBHGBVBX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=CC=CC(=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














